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An In-depth Technical Guide to the Crystal Structure and Polymorphs of Carbon Tetrabromide

Introduction
Carbon tetrabromide (CBr₄), also known as tetrabromomethane, is a tetrahalomethane that

serves as a key reagent in organic synthesis, such as in the Appel and Corey-Fuchs reactions.

[1] Beyond its chemical reactivity, CBr₄ is a model compound for studying polymorphism and

phase transitions in molecular crystals.[2] Polymorphism, the ability of a solid material to exist

in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical

development, as different polymorphs can exhibit distinct physical and chemical properties,

including solubility, stability, and bioavailability. This guide provides a comprehensive overview

of the crystal structures and polymorphic behavior of carbon tetrabromide, intended for

researchers, scientists, and professionals in drug development.

Polymorphism in Carbon Tetrabromide
Carbon tetrabromide is known to exhibit two primary polymorphs at atmospheric pressure,

designated as Phase I (the α-phase) and Phase II (the β-phase).[1][3] The transition between

these two phases is reversible and occurs at a temperature of 46.9 °C (320.0 K).[1]

Phase I (α-phase): This is the high-temperature phase, stable from 46.9 °C up to its melting

point of approximately 94.5 °C.[1][3] It is characterized as an orientationally disordered

phase, often referred to as a "plastic crystal".[3][4] In this phase, the CBr₄ molecules are

located on the corners and face centers of a cubic unit cell in an fcc arrangement, but they
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possess significant rotational freedom.[1][4] Recent studies have shown that the molecules

are restricted to six possible orientations, a phenomenon known as Frenkel disorder.[1]

Phase II (β-phase): Below 46.9 °C, carbon tetrabromide exists in the more ordered

monoclinic Phase II.[1][5] This is the thermodynamically stable form at room temperature.

Further investigation into this ordered phase has revealed the existence of two distinct

polymorphs with nearly identical unit cell parameters but different space groups: C2/c and

C2/m.[6] These two forms are distinguishable by single-crystal X-ray diffraction but not by

powder diffraction methods.[6] The presence of impurities appears to influence which of

these Phase II polymorphs is formed.[6]

Crystallographic Data
The structural parameters for the primary polymorphs of carbon tetrabromide have been

determined through various diffraction studies. The data is summarized in the table below for

clear comparison.

Property Phase I (α-CBr₄) Phase II (β-CBr₄)

Stability Temperature > 46.9 °C[1][3][4] < 46.9 °C[1][3][5]

Crystal System Cubic[4][7] Monoclinic[1][5]

Space Group Fm3m[4][7]
C2/c[1][5][8] (A C2/m variant

also reported[6])

Lattice Parameters a = 8.82 Å[4][5]

a = 21.43 Å, b = 12.12 Å, c =

21.02 Å, β = 110.88°[5] a =

20.9 Å, b = 12.1 Å, c = 21.2 Å,

β = 110.5°[1]

Molecules per Unit Cell (Z) 4[3][4] 32[3][5]

Key Characteristics
Orientationally disordered

('plastic')[1][4]
Ordered crystalline structure[6]
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The transformation between the α and β phases of CBr₄ is a well-documented solid-state

phase transition.[4][5] This reversible process is driven by temperature, with the more ordered

monoclinic phase (Phase II) being stable at lower temperatures and the disordered cubic

phase (Phase I) being stable at higher temperatures.

Polymorphic Transition of Carbon Tetrabromide

Phase II (β-form)
Monoclinic, C2/c

(Ordered)

Phase I (α-form)
Cubic, Fm3m

(Disordered, Plastic)

 Heating > 46.9 °C  Cooling < 46.9 °C 

Click to download full resolution via product page

Caption: Phase transition relationship between CBr₄ polymorphs.

Experimental Protocols
The characterization of carbon tetrabromide polymorphs involves several key experimental

techniques.

Sample Preparation and Crystal Growth
Purification: Commercial CBr₄ often contains traces of free bromine. Purification is typically

achieved by sublimation in a vacuum.[5] This process is crucial as impurities can affect

crystal growth and the resulting polymorphic form.[6]

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained from the

sublimate.[5] The specific method of crystal growth can influence the formation of either the

C2/c or C2/m space group for Phase II.[6]
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Characterization Methods
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to study

thermal transitions. For CBr₄, a DSC scan will show an endothermic peak upon heating at

approximately 46.9 °C, corresponding to the β → α phase transition, and an exothermic peak

upon cooling at the same temperature for the α → β transition. The instrument is calibrated

using a standard like indium.[9]

Powder X-ray Diffraction (PXRD): PXRD is used for the identification of the crystalline phase.

[10] Each polymorph provides a unique diffraction pattern. However, for CBr₄, PXRD is

unable to differentiate between the C2/c and C2/m forms of Phase II due to their nearly

identical unit cells.[6] The analysis involves scanning a powdered sample with X-rays over a

range of 2θ angles and comparing the resulting diffractogram to known patterns.

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the

crystal structure, including the unit cell dimensions, space group, and atomic coordinates.

[10] A single crystal is mounted and irradiated with an X-ray beam. The resulting diffraction

pattern is used to solve the crystal structure. This technique was essential in identifying the

two different space groups (C2/c and C2/m) within Phase II of CBr₄.[6]

Neutron Diffraction: This technique is particularly useful for studying the disordered plastic

phase (Phase I).[7] Neutron diffraction experiments on polycrystalline CBr₄ have confirmed

the face-centered cubic (Fm3m) structure of the α-phase and provided insight into the

orientational distribution of the molecules.[7]
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Experimental Workflow for CBr₄ Polymorph Analysis
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Caption: Workflow for CBr₄ polymorph preparation and analysis.

Conclusion
Carbon tetrabromide presents a classic case of temperature-dependent polymorphism. The

transition from a highly ordered monoclinic structure (Phase II) at room temperature to a
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disordered, plastic cubic phase (Phase I) above 46.9 °C is a key feature of its solid-state

behavior. The existence of subtle variations within Phase II (C2/c and C2/m space groups)

highlights the sensitivity of crystal packing to factors such as impurities. A multi-technique

approach, combining thermal analysis (DSC) with diffraction methods (PXRD, SCXRD, and

Neutron Diffraction), is essential for the complete characterization of CBr₄'s polymorphic

landscape. Understanding these structural details is fundamental for applications in materials

science and as a model for polymorphism in more complex molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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